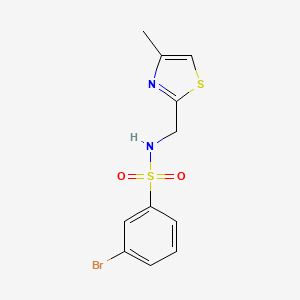

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide

Description

3-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide (CAS: 1241608-58-1) is a benzenesulfonamide derivative featuring a 4-methylthiazole substituent attached via a methylene bridge to the sulfonamide nitrogen. The bromine atom at the 3-position of the benzene ring and the methyl-thiazole moiety are critical structural elements that influence its electronic, steric, and pharmacokinetic properties.

Properties

Molecular Formula |

C11H11BrN2O2S2 |

|---|---|

Molecular Weight |

347.3 g/mol |

IUPAC Name |

3-bromo-N-[(4-methyl-1,3-thiazol-2-yl)methyl]benzenesulfonamide |

InChI |

InChI=1S/C11H11BrN2O2S2/c1-8-7-17-11(14-8)6-13-18(15,16)10-4-2-3-9(12)5-10/h2-5,7,13H,6H2,1H3 |

InChI Key |

LICFKTVCTLQAJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)CNS(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide typically involves the amidation reaction. This process includes the reaction of 3-bromobenzenesulfonyl chloride with 4-methylthiazole-2-methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the para position of the benzene ring serves as a leaving group, enabling nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| Hydrolysis | NaOH, aqueous ethanol | Phenol derivative | Br⁻ substitution by OH⁻ | |

| Amination | NH₃ (gaseous), heat | Aniline derivative | Br⁻ replaced by NH₂ | |

| Alkylation | CH₃ONa, DMF | Alkoxybenzenesulfonamide | Br⁻ substitution by CH₃O⁻ |

The thiazole moiety stabilizes intermediates via conjugation, enhancing reaction rates. Studies indicate that steric hindrance from the methylthiazolyl group may reduce substitution efficiency compared to simpler analogs.

Oxidation and Reduction

The compound undergoes redox transformations, primarily at the sulfonamide group and aromatic ring.

| Reaction Type | Reagents/Conditions | Product | Key Observations | References |

|---|---|---|---|---|

| Oxidation | H₂O₂, H₂SO₄ (catalyst) | Sulfonamide oxide | Retains thiazole integrity | |

| Reduction | NaBH₄, THF | Sulfenamide derivative | Partial reduction of sulfonamide group |

Oxidation introduces electrophilic sites, while reduction alters the sulfonamide’s electron-withdrawing nature, affecting downstream reactivity.

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed coupling reactions, expanding structural diversity.

| Reaction Type | Reagents/Conditions | Product | Yield | References |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl-benzene derivatives | 60–80% | |

| Heck Reaction | Pd(OAc)₂, Et₃N, DMF | Vinylated derivatives | 50–70% |

These reactions are critical for generating analogs with altered biological activity. The thiazole group may participate in π-interactions, stabilizing transition states.

Thiazole Ring Reactions

The 4-methylthiazol-2-yl substituent participates in electrophilic aromatic substitution and nucleophilic addition.

| Reaction Type | Reagents/Conditions | Product | Mechanism | References |

|---|---|---|---|---|

| Electrophilic Substitution | NO₂Cl, H₂SO₄ | Nitro-substituted thiazole | Nitration at position 5 | |

| Nucleophilic Addition | HS⁻, DMF | Thioether derivatives | Sulfur nucleophilic attack |

The methyl group at position 4 directs electrophilic attack to less substituted sites, influencing regioselectivity.

Sulfonamide Functional Group Reactions

The sulfonamide group undergoes hydrolysis and acylation, altering its physicochemical properties.

| Reaction Type | Reagents/Conditions | Product | Outcome | References |

|---|---|---|---|---|

| Hydrolysis | HCl, H₂O, heat | Sulfonic acid | Loss of amine group | |

| Acylation | AcCl, pyridine | Acylated sulfonamide | Enhanced lipophilicity |

These transformations are exploited in prodrug design and solubility optimization.

Research Findings and Trends

-

Structure–Reactivity Correlations : The bromine atom’s electronic effects and steric environment significantly influence substitution rates. For example, bulky nucleophiles show reduced reactivity compared to smaller ones.

-

Biological Implications : Oxidized derivatives exhibit altered carbonic anhydrase inhibition profiles, suggesting redox state-dependent therapeutic potential .

-

Synthetic Challenges : Cross-coupling reactions require careful catalyst selection and ligand tuning to avoid thiazole ring degradation.

Scientific Research Applications

3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide has several scientific research applications, including:

Antibacterial Activity: The compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anticancer Research:

Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions, contributing to the understanding of various biological processes.

Mechanism of Action

The mechanism of action of 3-Bromo-n-((4-methylthiazol-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. Additionally, the thiazole ring can interact with various biological pathways, affecting cellular processes and functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfonamide Nitrogen

3-Bromo-N-((6-chloropyridin-3-yl)methyl)-N-(pyridin-2-yl)benzenesulfonamide (3h)

- Structure : Replaces the 4-methylthiazole group with a 6-chloropyridin-3-ylmethyl and a pyridin-2-yl group.

- Synthesis : Low yield (2.7%) due to steric hindrance and competing reactions .

- NMR data (δ 8.31–7.22 ppm) indicate aromatic proton environments distinct from the thiazole-containing analog .

3-Bromo-N-(2-fluorophenyl)benzenesulfonamide

- Structure : Features a 2-fluorophenyl group directly attached to the sulfonamide nitrogen.

- Properties: The fluorine atom increases electronegativity, improving membrane permeability.

Heterocyclic Ring Modifications

3-(8-Bromo-2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide (3f)

- Structure: Incorporates a quinazolinone ring fused to the benzene-sulfonamide core.

- Synthesis: Higher yield (62%) due to optimized reaction conditions for quinazolinone formation .

- Bioactivity: Exhibits strong inhibition (e.g., against carbonic anhydrase isoforms) attributed to the thiol group and quinazolinone’s planar structure, which facilitates active-site binding .

3-Bromo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide

Alkyl Chain and Functional Group Variations

3-Bromo-N-(2-methoxyethyl)benzenesulfonamide

- Structure : Substitutes the thiazolemethyl group with a methoxyethyl chain.

Structural and Functional Data Table

Key Findings and Implications

- Thiazole vs. Pyridine : The 4-methylthiazole group in the target compound likely offers a balance of lipophilicity and electronic effects compared to pyridine analogs, which may be overly electron-withdrawing .

- Quinazolinone Advantage: The high bioactivity of 3f underscores the importance of planar heterocycles in enzyme inhibition, though synthetic complexity may limit scalability .

- Functional Group Trade-offs : Alkyl chains (e.g., methoxyethyl) improve solubility but reduce target engagement, highlighting the need for hybrid designs .

Biological Activity

3-Bromo-N-((4-methylthiazol-2-yl)methyl)benzenesulfonamide, a compound belonging to the sulfonamide class, has garnered attention for its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a bromo group , a thiazole ring , and a benzenesulfonamide moiety , which are critical for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related sulfonamides, particularly their ability to inhibit carbonic anhydrase (CA) enzymes. For instance, compounds structurally similar to this compound have shown significant inhibitory effects against CA IX, with IC50 values ranging from 10.93 to 25.06 nM . This selectivity for CA IX over CA II is crucial as CA IX is often overexpressed in various cancers, making it a promising target for anticancer therapies .

Case Study: Induction of Apoptosis

In vitro studies have demonstrated that certain benzenesulfonamides can induce apoptosis in cancer cell lines such as MDA-MB-231. Notably, one compound in this series increased annexin V-FITC positive apoptotic cells by 22-fold compared to controls, indicating a robust apoptotic effect . This suggests that this compound may possess similar properties, warranting further investigation.

Antimicrobial Activity

Sulfonamides are well-known for their antimicrobial properties . Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For example, some derivatives have demonstrated effective minimum inhibitory concentrations (MICs) against bacteria such as E. coli and B. subtilis. The mechanism often involves inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication.

Pharmacokinetics and Interaction Studies

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Recent research has focused on its interaction with human serum albumin (HSA), revealing that the compound binds through static fluorescence quenching mechanisms. This interaction is crucial as it affects the bioavailability and distribution of the drug in the bloodstream .

Toxicity and Side Effects

While the compound shows promising biological activity, potential hepatotoxicity and interactions with cytochrome P450 enzymes have been noted, highlighting the need for thorough toxicity assessments in future studies . Understanding these aspects will be vital for determining the safety profile of this compound in clinical settings.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the thiazole ring and benzenesulfonamide moiety significantly influence biological activity. For instance, substituents on the phenyl ring can enhance or diminish anticancer potency . Identifying optimal structural features can guide the design of more effective derivatives.

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.